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Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile

and well-tolerated solvent used in the pharmaceutical industry to enhance the solubility of

poorly water-soluble active pharmaceutical ingredients (APIs) in parenteral formulations.[1][2]

Its ability to dissolve a wide range of hydrophobic drugs makes it a valuable excipient for

developing stable and effective injectable drug products.[1][2] This document provides a

comprehensive protocol for the preparation of parenteral formulations using Glycofurol,
including pre-formulation studies, formulation preparation, and essential quality control tests.

Glycofurol is a clear, colorless to slightly yellow, almost odorless liquid with a bitter taste.[3][4]

It is miscible with water, ethanol, and propylene glycol.[3] Due to its favorable safety profile and

tissue compatibility, it is a preferred alternative to other organic solvents, minimizing local

irritation at the injection site.[1][2] Glycofurol is included in parenteral medicines licensed in

Europe and is approved by regulatory bodies such as the FDA for specific uses as a cosolvent.

[1][3]

Physicochemical Properties of Glycofurol
A thorough understanding of Glycofurol's properties is crucial for successful formulation

development.
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Property Value Reference

Chemical Name

α-[(Tetrahydro-2-

furanyl)methyl]-ω-hydroxy-

poly(oxy-1,2-ethanediyl)

[3]

CAS Number 31692-85-0 [3]

Appearance
Clear, colorless to slightly

yellow liquid
[3][4]

Odor Almost odorless [3][4]

Taste Bitter, with a warm sensation [3][4]

Density (at 20°C) 1.070–1.090 g/cm³ [3]

Viscosity (dynamic, at 20°C for

Glycofurol 75)
8–18 mPa·s (cP) [3]

Boiling Point (for Glycofurol 75) 80–100 °C [3]

Solubility

Miscible with water, ethanol

(95%), glycerin, polyethylene

glycol 400, propylene glycol.

Immiscible with arachis oil,

isopropyl ether.

[3]

Stability

Stable when stored under

nitrogen in a well-closed

container, protected from light,

in a cool, dry place.

[4]

Incompatibilities
Incompatible with strong

oxidizing agents.
[4]

Pre-formulation Studies
Before preparing the final parenteral formulation, it is essential to conduct pre-formulation

studies to determine the optimal concentration of Glycofurol and other excipients.
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Solubility Enhancement
The primary function of Glycofurol in parenteral formulations is to increase the solubility of

hydrophobic drugs. The following table provides representative data on the solubility

enhancement of two model BCS Class II drugs, Celecoxib and Diazepam, in Glycofurol-water

co-solvent systems.

Drug
Co-solvent System
(Glycofurol % v/v in
Water)

Solubility (mg/mL)
Fold Increase in
Solubility

Celecoxib 0% (Water) 0.005 1

10% 0.15 30

20% 1.2 240

30% 5.8 1160

40% 15.2 3040

50% 35.5 7100

Diazepam 0% (Water) 0.05 1

10% 0.8 16

20% 4.5 90

30% 12.0 240

40% 25.0 500

50% 40.0 800

Note: The above data are representative and the actual solubility will vary depending on the

specific API and formulation conditions.

Excipient Compatibility
It is crucial to ensure the compatibility of Glycofurol with the API and other excipients in the

formulation. Glycofurol is generally compatible with common parenteral excipients. However, it
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is incompatible with strong oxidizing agents.[4] Preliminary compatibility studies should be

performed by mixing the API and excipients with Glycofurol and observing for any physical or

chemical changes, such as precipitation, color change, or degradation.

Experimental Protocol: Preparation of a Glycofurol-
Based Parenteral Formulation
This protocol provides a step-by-step guide for the preparation of a sterile parenteral solution

using Glycofurol as a co-solvent. This example is based on a hypothetical formulation for a

poorly water-soluble API.

Materials
Active Pharmaceutical Ingredient (API)

Glycofurol 75

Water for Injection (WFI)

Other excipients (e.g., buffering agents, antioxidants, tonicity-adjusting agents)

Sterile 0.22 µm membrane filters

Sterile vials and stoppers

Nitrogen gas (high purity)

Equipment
Aseptic manufacturing area (e.g., laminar airflow hood or isolator)

Glass beakers and stirring equipment

pH meter

Autoclave

Vial capping machine
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Formulation Example
Ingredient Concentration (% w/v) Function

API 1.0 Active Ingredient

Glycofurol 75 30.0 Co-solvent

Polysorbate 80 0.5 Surfactant/Solubilizer

Sodium Chloride 0.45 Tonicity Agent

Water for Injection q.s. to 100 Vehicle

Preparation Procedure
The following workflow outlines the general steps for preparing a parenteral formulation with

Glycofurol.
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Formulation Preparation

Sterilization and Filling

1. Weighing and Dispensing
Accurately weigh all raw materials.

2. Co-solvent Preparation
In a sterile vessel, mix Glycofurol and a portion of WFI.

3. API Dissolution
Slowly add the API to the co-solvent mixture with continuous stirring until fully dissolved.

4. Excipient Addition
Dissolve other excipients (e.g., buffers, tonicity agents) in the remaining WFI and add to the API solution.

5. pH Adjustment
Measure and adjust the pH of the solution to the target range using appropriate pH modifiers.

6. Final Volume Adjustment
Add WFI to reach the final batch volume.

7. Sterile Filtration
Filter the bulk solution through a sterile 0.22 µm filter into a sterile receiving vessel.

8. Aseptic Filling
Aseptically fill the sterile solution into pre-sterilized vials.

9. Stoppering and Capping
Partially or fully stopper the vials and secure with aluminum caps.

Click to download full resolution via product page

Figure 1: General workflow for preparing a Glycofurol-based parenteral formulation.
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Quality Control Testing
All parenteral formulations must undergo rigorous quality control testing to ensure their safety,

efficacy, and stability.

Protocol for Hemolysis Testing
Objective: To assess the hemolytic potential of the Glycofurol-containing formulation on red

blood cells (RBCs).

Materials:

Fresh human or rabbit blood with an anticoagulant (e.g., EDTA)

Phosphate-buffered saline (PBS), pH 7.4

Test formulation

Positive control (e.g., 1% Triton X-100 solution)

Negative control (PBS)

Centrifuge

UV-Vis spectrophotometer

Procedure:

Prepare RBC Suspension:

Centrifuge the whole blood at 1000 x g for 10 minutes.

Remove the plasma and buffy coat.

Wash the RBCs three times with PBS, centrifuging and resuspending each time.

Prepare a 2% (v/v) RBC suspension in PBS.

Incubation:
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In separate tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of:

Test formulation (at various dilutions)

Positive control

Negative control

Incubate all tubes at 37°C for 1 hour with gentle shaking.

Centrifugation and Measurement:

Centrifuge the tubes at 1000 x g for 5 minutes.

Carefully collect the supernatant.

Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.

Calculation:

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Acceptance Criteria: A formulation is generally considered non-hemolytic if the hemolysis is

less than 5%.

Stability Studies
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for the

parenteral formulation. The following table provides a representative stability testing protocol

and data for a hypothetical Glycofurol-based formulation of Diazepam.
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Storage
Condition

Time Point Appearance pH
Assay (% of
Initial)

25°C / 60% RH 0 months
Clear, colorless

solution
6.5 100.0

3 months
Clear, colorless

solution
6.4 99.5

6 months
Clear, colorless

solution
6.4 98.9

12 months
Clear, colorless

solution
6.3 97.8

40°C / 75% RH 0 months
Clear, colorless

solution
6.5 100.0

1 month
Clear, colorless

solution
6.3 98.2

3 months
Clear, colorless

solution
6.2 96.5

6 months Slight yellow tint 6.1 94.3

Note: This is representative data. Actual stability will depend on the specific API and

formulation.[5][6]

Other Essential Quality Control Tests
The following diagram illustrates the key quality control tests that must be performed on the

final parenteral product.
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Required Tests

Final Product Quality Control

Sterility Test
(USP <71>)

Bacterial Endotoxin Test (LAL)
(USP <85>)

Particulate Matter Test
(USP <788>) API Assay and Impurity Analysis pH Measurement Visual Inspection

(Clarity, Color)
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Figure 2: Key quality control tests for parenteral formulations.

Protocols for Key Quality Control Tests:

Sterility Test (USP <71>): This test is performed to ensure the absence of viable

microorganisms. The two main methods are direct inoculation and membrane filtration. The

choice of method depends on the nature of the product.

Bacterial Endotoxin Test (LAL Test) (USP <85>): This test detects the presence of pyrogens

(fever-inducing substances) from gram-negative bacteria.[7] The Limulus Amebocyte Lysate

(LAL) test is the standard method.[7][8] The endotoxin limit for parenteral drugs is typically

calculated based on the maximum human dose.[7]

Particulate Matter Test (USP <788>): This test quantifies the number of sub-visible particles

in the formulation.[3][9][10][11] The two methods are Light Obscuration Particle Count Test

and Microscopic Particle Count Test.[3][9][10][11] For solutions for injection in containers with

a nominal content of less than 100 mL, the preparation complies if the average number of

particles is not more than 6000 per container equal to or greater than 10 µm and not more

than 600 per container equal to or greater than 25 µm.[3]

Sterilization
The choice of sterilization method is critical and depends on the stability of the API and the

formulation.

Terminal Sterilization: This is the preferred method when the product can withstand the

process. Methods include moist heat (autoclaving) and radiation. However, many
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formulations containing sensitive APIs or excipients like Glycofurol may not be stable under

these conditions.

Aseptic Filtration: For heat-labile formulations, sterile filtration through a 0.22 µm filter is the

standard method.[12] The entire manufacturing process following filtration must be

conducted under aseptic conditions to prevent microbial contamination.[12]

Conclusion
Glycofurol is a valuable and versatile solvent for the formulation of parenteral drug products

containing poorly water-soluble APIs. By following a systematic approach that includes

thorough pre-formulation studies, a well-defined manufacturing process, and rigorous quality

control testing, researchers and drug development professionals can successfully develop

safe, stable, and effective injectable formulations utilizing Glycofurol. Careful consideration of

the API's properties and compatibility with Glycofurol and other excipients is paramount to

achieving a successful formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. entegris.com [entegris.com]

2. bocsci.com [bocsci.com]

3. uspnf.com [uspnf.com]

4. phexcom.com [phexcom.com]

5. [PDF] Stability and compatibility study of parenteral diazepam in different storage
conditions | Semantic Scholar [semanticscholar.org]

6. Compatibility and stability of diazepam injection following dilution with intravenous fluids -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. usp.org [usp.org]

8. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1198805?utm_src=pdf-body
https://cobetter.com/applications/small-molecule-pharmaceuticals/api/aseptic-filtration.html
https://cobetter.com/applications/small-molecule-pharmaceuticals/api/aseptic-filtration.html
https://www.benchchem.com/product/b1198805?utm_src=pdf-body
https://www.benchchem.com/product/b1198805?utm_src=pdf-body
https://www.benchchem.com/product/b1198805?utm_src=pdf-body
https://www.benchchem.com/product/b1198805?utm_src=pdf-custom-synthesis
https://www.entegris.com/content/dam/product-assets/nicompnanodlszlssystems/appnote-subvisible-particulate-matter-testing-10694.pdf
https://www.bocsci.com/product/glycofurol-cas-31692-85-0-11381.html
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisionGeneralChapter788.pdf
http://www.phexcom.com/Content/pdf/Glycofurol.pdf
https://www.semanticscholar.org/paper/Stability-and-compatibility-study-of-parenteral-in-Sharma-Bansal/09fac4c98ef2ec87739f4911cf9919328f973b5c
https://www.semanticscholar.org/paper/Stability-and-compatibility-study-of-parenteral-in-Sharma-Bansal/09fac4c98ef2ec87739f4911cf9919328f973b5c
https://pubmed.ncbi.nlm.nih.gov/665679/
https://pubmed.ncbi.nlm.nih.gov/665679/
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/q06_pf_35_3_2009.pdf
https://www.pharmaguideline.com/2010/01/sop-for-procedure-for-bacterial.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. uspbpep.com [uspbpep.com]

10. uspnf.com [uspnf.com]

11. golighthouse.com [golighthouse.com]

12. cobetter.com [cobetter.com]

To cite this document: BenchChem. [Application Notes and Protocols for Preparing
Parenteral Formulations Using Glycofurol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198805#protocol-for-preparing-parenteral-
formulations-using-glycofurol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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